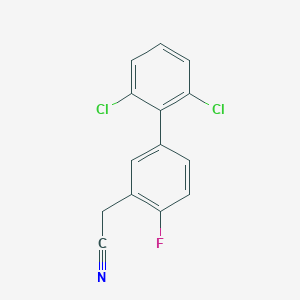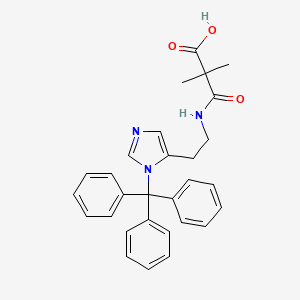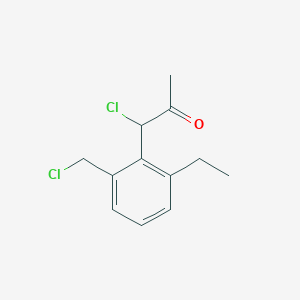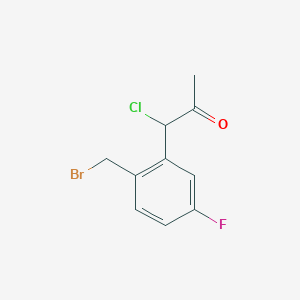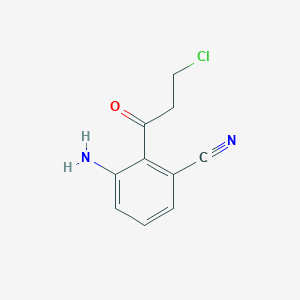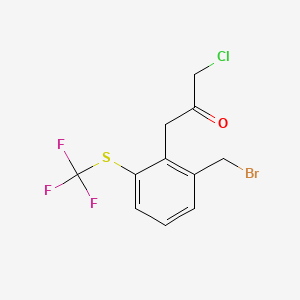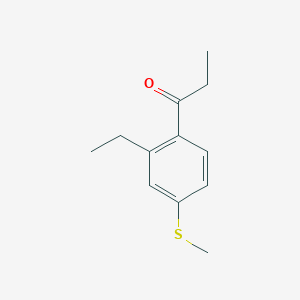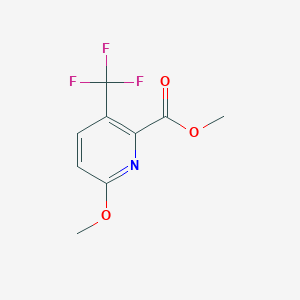
Methyl 6-methoxy-3-(trifluoromethyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-methoxy-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of picolinic acid, featuring a methoxy group at the 6-position and a trifluoromethyl group at the 3-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-3-(trifluoromethyl)picolinate typically involves the reaction of 6-bromo-3-methoxypicolinic acid with potassium carbonate (K2CO3) and iodomethane in N,N-Dimethylformamide (DMF) at 60°C for 4 hours . This reaction results in the formation of the desired methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 6-methoxy-3-(trifluoromethyl)picolinate can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-methoxy-3-(trifluoromethyl)picolinic acid.
Reduction: Formation of 6-methoxy-3-(trifluoromethyl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-methoxy-3-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 6-methoxy-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
相似化合物的比较
Similar Compounds
Methyl 3-(trifluoromethyl)picolinate: Lacks the methoxy group at the 6-position.
Methyl 3-fluoro-6-(trifluoromethyl)picolinate: Contains a fluoro group instead of a methoxy group at the 6-position.
Uniqueness
Methyl 6-methoxy-3-(trifluoromethyl)picolinate is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These functional groups influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H8F3NO3 |
|---|---|
分子量 |
235.16 g/mol |
IUPAC 名称 |
methyl 6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-4-3-5(9(10,11)12)7(13-6)8(14)16-2/h3-4H,1-2H3 |
InChI 键 |
YDJOFJICSMLWSB-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C=C1)C(F)(F)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



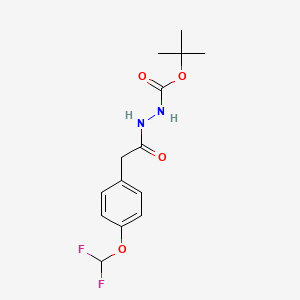
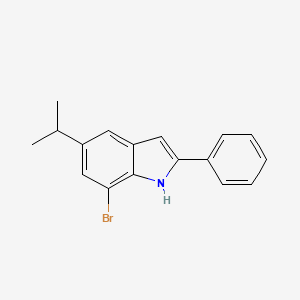
![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)


